molecular formula C20H20O6 B2946455 (Z)-6-ethoxy-2-(2,3,4-trimethoxybenzylidene)benzofuran-3(2H)-one CAS No. 620547-14-0

(Z)-6-ethoxy-2-(2,3,4-trimethoxybenzylidene)benzofuran-3(2H)-one

Cat. No. B2946455
CAS RN: 620547-14-0
M. Wt: 356.374
InChI Key: OEJCWRCKTOOIMR-YVLHZVERSA-N
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Description

(Z)-6-ethoxy-2-(2,3,4-trimethoxybenzylidene)benzofuran-3(2H)-one, commonly known as ETTB, is a compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. ETTB is a member of the benzofuran family of compounds, which have been shown to possess a wide range of biological activities such as anticancer, anti-inflammatory, and antimicrobial properties.

Mechanism Of Action

The mechanism of action of ETTB is not fully understood. However, studies have shown that ETTB induces apoptosis in cancer cells by activating the caspase pathway, which is a series of protease enzymes that play a key role in the initiation and execution of apoptosis. ETTB has also been shown to inhibit the activity of NF-κB, which is a transcription factor that plays a key role in the regulation of inflammation and immunity.
Biochemical and Physiological Effects:
ETTB has been shown to possess several biochemical and physiological effects. Studies have shown that ETTB inhibits the growth of cancer cells by inducing apoptosis and inhibiting the activity of NF-κB. ETTB has also been shown to possess anti-inflammatory and antimicrobial properties, which make it a potential candidate for the treatment of various inflammatory and infectious diseases.

Advantages And Limitations For Lab Experiments

One of the advantages of ETTB is its potential anticancer activity. ETTB has been shown to inhibit the growth of cancer cells by inducing apoptosis, which makes it a potential candidate for the development of anticancer drugs. However, one of the limitations of ETTB is its complex synthesis method, which makes it difficult to produce in large quantities.

Future Directions

There are several future directions for the research on ETTB. One of the future directions is the development of ETTB-based anticancer drugs. Another future direction is the investigation of the potential applications of ETTB in the treatment of various inflammatory and infectious diseases. Additionally, the synthesis method of ETTB can be optimized to improve its yield and reduce its complexity.

Synthesis Methods

The synthesis of ETTB is a complex process that involves several steps. The first step is the synthesis of 2,3,4-trimethoxybenzaldehyde, which is achieved by the reaction of 2,3,4-trimethoxytoluene with chromic acid. The second step involves the reaction of 2,3,4-trimethoxybenzaldehyde with ethyl acetoacetate in the presence of piperidine to form the intermediate 6-ethoxy-2-(2,3,4-trimethoxyphenyl)benzofuran-3(2H)-one. The final step involves the reaction of the intermediate with formaldehyde in the presence of sodium hydroxide to form ETTB.

Scientific Research Applications

ETTB has been shown to possess several potential applications in medicinal chemistry. One of the most promising applications of ETTB is its anticancer activity. Studies have shown that ETTB inhibits the growth of cancer cells by inducing apoptosis, which is a process of programmed cell death. ETTB has also been shown to possess anti-inflammatory and antimicrobial properties, which make it a potential candidate for the treatment of various inflammatory and infectious diseases.

properties

IUPAC Name

(2Z)-6-ethoxy-2-[(2,3,4-trimethoxyphenyl)methylidene]-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20O6/c1-5-25-13-7-8-14-16(11-13)26-17(18(14)21)10-12-6-9-15(22-2)20(24-4)19(12)23-3/h6-11H,5H2,1-4H3/b17-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEJCWRCKTOOIMR-YVLHZVERSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)C(=O)C(=CC3=C(C(=C(C=C3)OC)OC)OC)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC2=C(C=C1)C(=O)/C(=C/C3=C(C(=C(C=C3)OC)OC)OC)/O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-6-ethoxy-2-(2,3,4-trimethoxybenzylidene)benzofuran-3(2H)-one

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